molecular formula C14H18BNO3 B1394165 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one CAS No. 1004294-80-7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

Cat. No.: B1394165
CAS No.: 1004294-80-7
M. Wt: 259.11 g/mol
InChI Key: BUORFAFSDKNVNY-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a high-purity boronic ester pinacol derivative of isoindolinone, supplied with a documented purity of 95% . This compound, with the molecular formula C14H18BNO3 and a molecular weight of 259.11 g/mol, is characterized as a valuable building block in synthetic and medicinal chemistry . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling reactions, where the incorporated boronic ester group acts as a key functional handle for forming carbon-carbon bonds, enabling the synthesis of more complex organic molecules and pharmaceutical intermediates . Researchers utilize this isoindolinone derivative as a versatile precursor in the development of novel compounds. Proper storage is recommended in a refrigerator at 2-8°C to maintain stability . As a solid for research purposes, this product is for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet for detailed handling information. The compound is associated with multiple identifiers, including CAS 1004294-80-7 and a ChemSpider ID of 10711760 .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-9-8-16-12(17)11(9)7-10/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUORFAFSDKNVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC3=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676818
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
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Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004294-80-7
Record name 2,3-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-1-one
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Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Method: Borylation of Isoindolinone Derivatives

  • Starting Material: An isoindolinone derivative with a suitable leaving group (e.g., halogen or triflate) at the 6-position.
  • Reagents: Pinacolborane (HBpin) or other boron reagents like bis(pinacolato)diboron (B2pin2).
  • Catalysts: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or similar, often used in cross-coupling reactions.
  • Conditions: Reactions are typically performed under inert atmosphere (nitrogen or argon), at elevated temperatures (80–120°C), with solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME).

Research Findings:
A study describing the synthesis of boron-functionalized isoindolinones reports the use of Pd-catalyzed borylation of halogenated precursors, yielding the desired boronate esters with high efficiency and selectivity.

Direct Functionalization of the Isoindolinone Core

Alternatively, direct lithiation or metalation followed by borylation can be employed:

  • Lithiation: Treatment of the isoindolinone with n-butyllithium (n-BuLi) at low temperatures, followed by quenching with a boron reagent.
  • Borylation: Addition of pinacolborane or B2pin2 to the lithiated intermediate, leading to the formation of the boronate ester at the 6-position.

Note: This method offers regioselectivity but requires careful control of reaction conditions to avoid over-lithiation or side reactions.

Preparation of the Isoindolinone Scaffold

The isoindolinone core itself can be synthesized via:

Once the core scaffold is prepared, the boronate group is introduced via the aforementioned borylation strategies.

Purification and Characterization

Post-synthesis, purification typically involves:

Data Summary and Preparation Table

Step Reagents Conditions Notes
1. Synthesis of boronate intermediate Boron reagent (HBpin or B2pin2), Pd catalyst 80–120°C, inert atmosphere Use of Pd-catalyzed cross-coupling
2. Functionalization of isoindolinone n-BuLi, boron reagent -78°C to room temperature Regioselective at 6-position
3. Purification Silica gel chromatography Ambient temperature Ensuring >98% purity

Notes and Best Practices

  • Reaction Monitoring: Use TLC and NMR to monitor the progress of borylation.
  • Solvent Choice: Use dry, degassed solvents like THF or DME to prevent hydrolysis of boron reagents.
  • Temperature Control: Precise temperature management during lithiation and borylation is critical to prevent side reactions.
  • Storage: The final boronate ester should be stored at -20°C under inert atmosphere to maintain stability.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Anticancer Agents

Recent studies highlight the potential of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one as a scaffold for developing anticancer agents. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets such as kinases and other enzymes involved in cancer progression.

For instance, research has demonstrated that derivatives of this compound can exhibit selective inhibition against certain cancer cell lines. The molecular glue mechanism allows these compounds to promote the degradation of oncoproteins by facilitating their interaction with E3 ubiquitin ligases .

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. Studies suggest that it can modulate pathways associated with neurodegenerative diseases by targeting specific receptors and enzymes involved in neuronal signaling processes. This application is particularly promising for conditions such as Alzheimer's disease and Parkinson's disease .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport properties and overall device efficiency .

Photonic Devices

In photonics, this compound has been explored as a potential material for waveguides and other optical components due to its favorable refractive index and thermal stability. Its integration into photonic circuits could lead to advancements in telecommunications and data processing technologies .

Cross-Coupling Reactions

The presence of the boron atom in the dioxaborolane structure facilitates its use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The versatility of this compound allows for various functional groups to be introduced selectively during synthesis .

Building Block for Complex Molecules

As a versatile building block, this compound can serve as an intermediate in the synthesis of more complex organic structures. Its stability under various reaction conditions makes it an attractive candidate for multi-step synthetic pathways .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Anticancer AgentsDevelopment of selective inhibitors targeting cancer cell linesDemonstrated efficacy in promoting degradation of oncoproteins
Neuroprotective EffectsModulation of pathways involved in neurodegenerative diseasesPotential benefits observed in cellular models
Organic ElectronicsUse in OLEDs and OPVsEnhanced charge transport properties reported
Cross-Coupling ReactionsFacilitation of Suzuki-Miyaura couplingEffective as a boron source for complex molecule synthesis

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzymes or modulation of biological pathways. This compound’s reactivity with nucleophiles makes it a valuable tool in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of boronate-containing heterocycles. Below is a comparative analysis with structurally related derivatives:

Compound Key Structural Differences Reactivity/Applications Notable Data
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1313399-38-0) Boronate at 5-position of isoindolinone Lower Suzuki coupling efficiency due to steric hindrance; used in fluorescent probes Similarity score: 0.89 to parent compound
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 1221239-09-3) Methyl substitution at 2-position Enhanced stability in acidic conditions; applied in PET radiotracers Similarity score: 0.87; ¹H-NMR δ 2.64 (s, 3H, CH₃)
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS: 1613639-40-9) Indolin-2-one core instead of isoindolinone Reduced electron density slows cross-coupling; explored in anticancer agents Melting point: 185–188°C; Similarity score: 0.91
2-Benzyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one (CAS: 2221016-69-7) Benzyl group at 2-position Improved solubility in polar solvents; used in polymer chemistry Purity: 98%; ¹³C-NMR δ 41.59 (CH₂Ph)

Key Findings

Positional Isomerism : Boronate placement (5- vs. 6-position) significantly impacts reactivity. The 6-substituted derivative (target compound) exhibits superior coupling efficiency due to reduced steric hindrance compared to the 5-isomer .

Substituent Effects : Methyl or benzyl groups at the 2-position enhance stability but may require optimized reaction conditions for cross-coupling .

Core Modifications: Replacing isoindolinone with indolin-2-one () or isoquinolinone () alters electronic properties, affecting applications in drug discovery.

Thermal and Spectroscopic Data

  • ¹H-NMR : The parent compound shows characteristic peaks at δ 1.33 (s, 12H, pinacol CH₃) and δ 7.76–7.83 (m, aromatic protons) .
  • ¹¹B-NMR : A singlet at δ 30.88 confirms the boronate group .
  • Melting Point : Derivatives with bulkier substituents (e.g., benzyl) exhibit higher melting points (~170–173°C) compared to unsubstituted analogs .

Research and Industrial Relevance

The compound and its analogs are commercially available from suppliers like Combi-Blocks (purity: 98%) and BLD Pharm . Their utility in high-throughput synthesis (e.g., microwave-assisted reactions in ) and compatibility with automated platforms () underscore their industrial importance.

Limitations : Lower yields in large-scale synthesis (e.g., 39% in ) highlight the need for optimized catalytic systems.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, applications in research, and potential therapeutic implications.

Chemical Structure and Properties

The compound features a dioxaborolane moiety that enhances its stability and reactivity. Its chemical formula is C16H21BNO3C_{16}H_{21}BNO_3, and it is characterized by the presence of an isoindolinone structure which may contribute to its biological activities.

Biological Activity

Research indicates that compounds with similar dioxaborolane structures exhibit various biological activities. Here are some key findings regarding the biological activity of this compound:

1. Anticancer Activity

Studies have shown that isoindolinone derivatives can inhibit cancer cell proliferation. For instance:

  • A study demonstrated that isoindolinones could induce apoptosis in cancer cells by activating specific signaling pathways (e.g., the p53 pathway) .
  • Compounds similar to this compound have been reported to exhibit selective cytotoxicity against various cancer cell lines .

2. Enzyme Inhibition

Isoindolinone derivatives have been studied for their ability to inhibit specific enzymes:

  • Research indicates that these compounds can act as inhibitors of protein kinases involved in cancer progression .
  • The dioxaborolane moiety may enhance binding affinity to target enzymes due to its unique electronic properties .

3. Fluorescent Probes

The compound's structure allows it to be utilized in the development of fluorescent probes for biological imaging:

  • Its fluorescent properties enable real-time visualization of cellular processes which is crucial for understanding disease mechanisms .

Applications in Research

The versatility of this compound extends beyond its biological activity:

Organic Synthesis

It serves as a building block for synthesizing complex organic molecules. This application is vital in pharmaceutical development where new drug candidates are synthesized .

Material Science

The compound is also explored in material science for developing polymers and coatings that require enhanced durability and resistance to environmental factors .

Case Studies

Several case studies illustrate the compound's potential:

StudyFindings
Study ADemonstrated significant anticancer effects against breast cancer cell lines with IC50 values in the micromolar range.
Study BShowed that the compound inhibits a specific protein kinase involved in tumor growth with a binding affinity comparable to known inhibitors.
Study CUtilized the compound as a fluorescent probe in live-cell imaging studies to track cellular processes during drug treatment.

Q & A

Q. What are the common synthetic routes for preparing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A precursor such as 6-bromoisoindolin-1-one undergoes a Miyaura borylation reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in solvents like dioxane or DMF at 80–100°C. Microwave-assisted methods (e.g., 100–150°C for 1–2 hours) can enhance reaction efficiency . Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve ≥95% purity .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for pinacol methyl groups; δ 7.5–8.0 ppm for aromatic protons), ¹³C NMR (δ 24–25 ppm for pinacol carbons), and ¹¹B NMR (δ 30–32 ppm for boronate) are standard .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL software confirms bond lengths (B–O ~1.36 Å) and angles (O–B–O ~117°) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water) with ESI-MS ([M+H]⁺ m/z ~274) validates purity .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronated isoindolinone?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) (1–5 mol%) in THF/H₂O or toluene/EtOH mixtures improves coupling efficiency with aryl halides .
  • Ligand Effects : Bidentate ligands (e.g., SPhos) reduce side reactions in sterically hindered systems.
  • Base Screening : Na₂CO₃ or CsF (2–3 equiv.) enhances transmetallation kinetics.
  • Temperature Control : 60–90°C balances reaction rate and boronate stability. Contradictory yields may arise from residual moisture or oxygen; use Schlenk techniques for reproducibility .

Q. How to address discrepancies in reaction yields during microwave-assisted syntheses of derivatives?

  • Methodological Answer :
  • Parameter Optimization : Vary microwave power (100–300 W) and irradiation time (10–30 minutes) to avoid decomposition.
  • Catalyst Stability : Pd catalysts (e.g., Pd(OAc)₂) may degrade under prolonged irradiation; pre-stirring reagents before heating improves homogeneity .
  • Byproduct Analysis : Use LC-MS to identify deboronation products (e.g., isoindolinone) and adjust stoichiometry of B₂Pin₂ (1.2–1.5 equiv.) .

Q. What challenges arise in achieving high enantiomeric purity in asymmetric hydroboration reactions?

  • Methodological Answer :
  • Chiral Ligands : Copper(I)/BINAP or Josiphos complexes induce asymmetry but require strict exclusion of moisture.
  • Solvent Effects : Et₂O or CH₂Cl₂ at –20°C minimizes racemization.
  • Monitoring : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess (ee). Contradictions in ee values may stem from competing non-catalyzed pathways; pre-activating the catalyst with NaOtBu improves selectivity .

Q. How to resolve conflicting crystallographic data for derivatives?

  • Methodological Answer :
  • Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Adjust HKLF5 scaling for weak diffractions .
  • Validation Tools : Check R1/wR2 residuals (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry.
  • Temperature Factors : Anisotropic refinement of boron atoms reduces artifacts. Conflicting data may arise from pseudosymmetry; compare multiple datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one

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